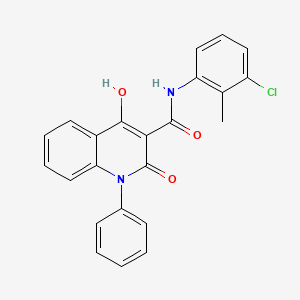

N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

This compound belongs to the 4-hydroxy-2-quinolone-3-carboxamide family, characterized by a quinoline core substituted with hydroxyl and oxo groups at positions 4 and 2, respectively, and an amide-linked aryl/heteroaryl moiety at position 2. The 3-chloro-2-methylphenyl group on the amide nitrogen and the phenyl group at the quinoline N1 position distinguish it from other analogs.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O3/c1-14-17(24)11-7-12-18(14)25-22(28)20-21(27)16-10-5-6-13-19(16)26(23(20)29)15-8-3-2-4-9-15/h2-13,27H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNPSVYQWAQEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, a compound belonging to the class of quinoline derivatives, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3O3, with a molecular weight of 367.80 g/mol. The structure features a quinoline core with various functional groups that contribute to its biological activity.

Research indicates that quinoline derivatives can exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline compounds have been shown to possess significant antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with nucleic acid synthesis.

- Anticancer Activity : Several studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of cell cycle progression.

Biological Activity Data

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Antimicrobial | 5.0 | |

| Anticancer (MCF-7) | 1.2 ± 0.2 | |

| Antioxidant | 10.5 |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with an IC50 value of 5 µM, indicating its potential as a lead compound for developing new antibiotics. -

Anticancer Properties :

In vitro studies on MCF-7 breast cancer cells revealed that the compound induced significant apoptosis with an IC50 value of 1.2 ± 0.2 µM. Mechanistic investigations showed that treatment led to cell cycle arrest at the G2/M phase and increased expression of pro-apoptotic markers such as Bax and cleaved caspase-3, suggesting its potential as an anticancer agent.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of the quinoline structure, including N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, exhibit antiviral properties. A study evaluated several synthesized compounds for their ability to inhibit HIV replication. Although the specific compound was not the primary focus, related derivatives showed moderate activity against HIV, suggesting potential for further development in antiviral therapies .

Antibacterial Properties

The compound has also been investigated for antibacterial activity. In vitro studies have demonstrated that certain derivatives possess significant antibacterial effects against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although specific data on this compound's efficacy is still emerging .

Anticancer Potential

Quinoline derivatives are known for their anticancer properties. This compound has shown promise in preliminary studies targeting cancer cell lines. The structural features that enhance its interaction with DNA and inhibit cancer cell proliferation are under investigation .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : The initial step often involves cyclization reactions of appropriate substrates to form the quinoline ring.

- Substitution Reactions : Subsequent reactions introduce various substituents, such as the chloro and methyl groups, which are crucial for enhancing biological activity.

- Amidation : The final step usually involves the formation of the carboxamide group through reaction with amines or other nucleophiles.

These synthetic routes are optimized to yield high purity and yield of the target compound .

Case Study 1: Antiviral Activity Evaluation

A series of studies conducted on related quinoline derivatives revealed their potential as anti-HIV agents. In one study, compounds were tested for their ability to inhibit integrase and viral replication in cell cultures. While specific results for this compound were not highlighted, the promising results from similar compounds indicate a pathway for further exploration .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties, a range of synthesized quinoline derivatives were evaluated against clinical isolates of resistant bacteria. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial efficacy, paving the way for new antibiotic development strategies .

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The pharmacological profile of 4-hydroxy-2-quinolone-3-carboxamides is highly sensitive to substituent variations. Below is a comparative analysis of select analogs:

Pharmacological Activity Trends

- Analgesic Efficacy : The 3-pyridylmethyl analog () demonstrated significant analgesic activity (75.3% writhing reduction) with exceptionally low toxicity (LD50 >9500 mg/kg), making it a lead candidate .

- Impact of Substituent Position : Fluorine substitution at the para position (4-fluorophenyl, ) enhances metabolic stability compared to ortho/meta positions, though activity data are pending .

- Alkyl vs.

Structural and Crystallographic Insights

- Tautomerism: Crystal structures (e.g., ) reveal a preference for the keto-amine tautomer over enol forms, critical for hydrogen-bonding interactions in target binding .

- Polymorphism: Analog N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits polymorphism, affecting solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(3-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide?

- Methodology : A modified Ullmann condensation or nucleophilic acyl substitution can be employed. For example, describes synthesizing a structurally analogous compound by refluxing 2-chloronicotinic acid with an aniline derivative in the presence of pyridine and p-toluenesulfonic acid . Adjust substituents accordingly: replace 3-bromo-2-methylaniline with 3-chloro-2-methylaniline. Purification via crystallization (e.g., from methanol) is critical to isolate the keto-amine tautomer .

Q. How should researchers characterize the compound’s tautomeric equilibrium in solution and solid states?

- Methodology : Use X-ray crystallography (as in ) to confirm the solid-state keto-amine tautomer. For solution studies, employ NMR (¹H and ¹³C) to monitor proton shifts and IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretches . Compare spectral data with computational predictions (DFT) to resolve ambiguities.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Use explosion-proof equipment and avoid open flames (flammability risks).

- Wear PPE (gloves, goggles) to prevent skin/eye contact.

- Store in dry, corrosion-resistant containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can intermolecular interactions (e.g., hydrogen bonding) be exploited for crystal engineering of this compound?

- Methodology : Analyze the crystal structure (e.g., via XRD) to identify hydrogen-bonding motifs. reveals centrosymmetric dimers formed via N–H⋯O interactions . Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to alter π-stacking or dipole-dipole interactions, and evaluate stability via thermal analysis (DSC/TGA).

Q. What strategies resolve contradictions in spectral data between experimental and theoretical models?

- Methodology : Cross-validate experimental NMR/IR results with computational chemistry tools (e.g., Gaussian, ORCA). For discrepancies in tautomer populations, conduct variable-temperature NMR or solvent-polarity studies. emphasizes linking observations to theoretical frameworks (e.g., resonance-assisted hydrogen bonding) .

Q. How can the compound’s pharmacokinetic properties be predicted computationally?

- Methodology : Use QSAR models or molecular docking (AutoDock, Schrödinger) to assess binding affinity to target proteins. For ADMET profiling, apply tools like SwissADME or pkCSM to predict solubility, permeability, and metabolic stability. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Experimental Design & Data Analysis

Designing a study to investigate the compound’s reactivity under varying pH conditions:

- Methodology : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC-UV. Use kinetic modeling (e.g., pseudo-first-order kinetics) to derive rate constants. ’s reflux method with sodium acetate/acetic acid can guide acidic/basic condition simulations .

Addressing inconsistencies in biological activity across cell lines:

- Methodology : Standardize assay conditions (e.g., cell density, serum concentration). Perform dose-response curves (IC₅₀) and validate target engagement via Western blot or CRISPR knockouts. Apply statistical rigor (ANOVA with post-hoc tests) to differentiate assay noise from true variability .

Methodological Frameworks

Integrating this compound into a broader research hypothesis on quinoline-based therapeutics:

- Link to existing theories (e.g., structure-activity relationships for kinase inhibitors).

- Define measurable outcomes (e.g., % inhibition of a specific enzyme).

- Use ’s structural insights to justify substituent choices .

Applying the quadripolar model (Bruyne et al.) to contextualize research on this compound:

- Theoretical Pole : Explore its role in modulating oxidative stress pathways.

- Epistemological Pole : Compare inductive (data-driven) vs. deductive (hypothesis-driven) approaches.

- Morphological Pole : Map chemical properties to biological endpoints.

- Technical Pole : Optimize synthetic yield via DoE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.